Ethyl 4-[(4-nitrobenzoyl)amino]benzoate
Description
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic compound featuring a benzoate ester core linked to a 4-nitrobenzoyl group via an amide bond. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (amide) groups, influencing its electronic properties and reactivity. It is commonly synthesized via acylation of ethyl 4-aminobenzoate with 4-nitrobenzoyl chloride under basic conditions, followed by purification via recrystallization or chromatography .
Key applications include:
Properties
CAS No. |
50888-97-6 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
ethyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)12-3-7-13(8-4-12)17-15(19)11-5-9-14(10-6-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
InChI Key |
VGGSVWVYEYVFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 4-[(4-aminobenzoyl)amino]benzoate.
Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the parent compound increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, analogs with 4-dimethylamino groups (e.g., Ethyl 4-[(4-dimethylaminobenzoyl)amino]benzoate) exhibit enhanced electron density, improving photochemical reactivity . Halogen Substituents (Cl, F, Br) modulate lipophilicity and metabolic stability. For example, fluorinated analogs (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) show reduced oxidative degradation in vivo .
Steric Effects: Ortho-substituted derivatives (e.g., Ethyl 4-[(2-fluorobenzoyl)amino]benzoate) exhibit steric hindrance, reducing enzymatic hydrolysis rates compared to para-substituted analogs .
Key Observations:
- Thiourea Derivatives: Introducing a thiourea moiety (e.g., Ethyl 4-{[(4-nitrobenzoyl)carbamothioyl]amino}benzoate) reduces yield due to side reactions but enhances metal-chelating properties .
- Hydrazine Derivatives : High yields (84.3%) are achievable with hydrazine hydrate, making these analogs attractive for antitumor agent development .
Physicochemical Properties
Key Observations:
- Nitro vs. Halogen Effects : The nitro group lowers water solubility compared to fluoro analogs but increases UV absorption due to conjugation .
- Chloro-Nitro Synergy: The combined chloro-nitro substitution in Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate enhances hydrophobicity (LogP = 3.1), favoring membrane permeability .
Biological Activity
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate, a compound characterized by the presence of a nitro group and an ethyl ester functional group, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is an organic compound belonging to the class of benzoic acid derivatives. Its structure can be represented as follows:
The compound features:
- An ethyl ester group
- A nitrobenzoyl moiety
- An amino group
The specific arrangement of these functional groups significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction in biological systems. This reduction generates reactive intermediates that may interact with various cellular components, leading to antimicrobial and anticancer effects. The compound may exert its antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The compound's effectiveness can be attributed to its ability to form reactive species that damage cellular structures.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound for drug development.
Table 2: Anticancer Activity Data
Case Studies
-
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited growth, providing a promising avenue for developing new antimicrobial agents . -
Case Study: Cancer Cell Proliferation
In another study focusing on its anticancer properties, researchers found that treatment with this compound resulted in reduced cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
